molecular formula C18H14F3N5O4 B14977109 N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B14977109
M. Wt: 421.3 g/mol
InChI Key: MOHNBKOOYBJASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a trifluoromethylphenyl group, and a tetrahydropyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitroaniline with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

N-(4-nitrophenyl)-6-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-3,4,5,6-tetrahydropyrimidine-4-carboxamide can be compared with similar compounds such as:

    This compound: Similar structure but different functional groups.

    4-(trifluoromethyl)benzylamine: Contains a trifluoromethyl group but lacks the tetrahydropyrimidine ring.

    4-nitro-3-(trifluoromethyl)aniline: Contains both nitro and trifluoromethyl groups but lacks the tetrahydropyrimidine ring. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H14F3N5O4

Molecular Weight

421.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-6-oxo-2-[3-(trifluoromethyl)anilino]-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C18H14F3N5O4/c19-18(20,21)10-2-1-3-12(8-10)23-17-24-14(9-15(27)25-17)16(28)22-11-4-6-13(7-5-11)26(29)30/h1-8,14H,9H2,(H,22,28)(H2,23,24,25,27)

InChI Key

MOHNBKOOYBJASI-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.